molecular formula C3H5NO B021484 Oxazoline CAS No. 504-77-8

Oxazoline

Cat. No.: B021484
CAS No.: 504-77-8
M. Wt: 71.08 g/mol
InChI Key: IMSODMZESSGVBE-UHFFFAOYSA-N
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Description

Oxazoline is a five-membered heterocyclic compound containing one nitrogen atom and one oxygen atom in its ring structure. It is a versatile compound with significant applications in various fields, including pharmaceuticals, industrial chemistry, and polymer science. This compound was first synthesized in 1884, and its structure was properly assigned five years later .

Mechanism of Action

Target of Action

Oxazoline, also known as 4,5-Dihydrooxazole, is a five-membered heterocyclic compound with one nitrogen and one oxygen atom in its structure . It has been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (cox-2), and may modulate the activity of certain proteins, such as cyclin-dependent kinases (cdks).

Mode of Action

It’s known that the synthesis of this compound from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization . This suggests that this compound might interact with its targets through similar nucleophilic addition or cyclization reactions.

Biochemical Pathways

This compound is involved in various biochemical pathways. The synthesis of this compound can proceed through multiple methods, including the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes . The reaction of nitriles with amino alcohols generally proceeds through a nucleophilic addition of nitriles to amino alcohols followed by an intramolecular cyclization . These reactions suggest that this compound might affect the biochemical pathways involving these reactants and products.

Pharmacokinetics

It has been reported that the solubility, in vivo stability, immunogenicity, and pharmacokinetics of drugs can be significantly improved when loaded with poly(2-oxazoline)s . This suggests that this compound might have favorable ADME properties that enhance its bioavailability.

Result of Action

aureus, while the cell wall remains unaffected . Additionally, a potential interaction of the compounds with bacterial DNA has been shown, with possible implications on bacterial division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of hetero atoms or groupings in this compound imparts preferential specificities in their biological responses . Changes in individual monomeric units, which include, for instance, protonation (or deprotonation) in varying environmental pH, bond breakage under the influence of temperature, or changes in conformation under the influence of light, are factors that affect the entire polymeric structure .

Biochemical Analysis

Biochemical Properties

Oxazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be synthesized from amino alcohols, carboxylic acids, and aldehydes

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

It could interact with various transporters or binding proteins, and could have effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazoline can be synthesized through several methods, including the cyclization of amino alcohols with carboxylic acid derivatives, nitriles, and aldehydes. One common method involves the reaction of acyl chlorides with 2-amino alcohols in the presence of thionyl chloride to generate the acid chloride in situ . Another method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to cyclize β-hydroxy amides at room temperature .

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow processes. For example, a rapid flow synthesis involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® and the subsequent oxidative aromatization of the resulting oxazolines to oxazoles using manganese dioxide . This method provides high yields and improved safety profiles compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of this compound to oxazole, which can be achieved using reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .

Common Reagents and Conditions

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane

    Reduction: Lithium aluminum hydride

    Substitution: Various electrophiles and nucleophiles

Major Products Formed

The major products formed from the oxidation of this compound are oxazoles, which are important biological scaffolds present in many natural products .

Comparison with Similar Compounds

Oxazoline is structurally similar to other five-membered heterocycles such as oxazole, thiazole, and imidazole. this compound is unique due to its combination of nitrogen and oxygen atoms in the ring, which imparts distinct chemical and biological properties .

Similar Compounds

    Oxazole: Contains one oxygen and one nitrogen atom, but with a different arrangement of double bonds.

    Thiazole: Contains one sulfur and one nitrogen atom.

    Imidazole: Contains two nitrogen atoms.

This compound’s unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSODMZESSGVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34728-17-1
Record name 2-Oxazoline homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34728-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9052139
Record name Oxazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-77-8
Record name 2-Oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydrooxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TB4J57Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (654 mg, 2.46 mmol) was added to a stirred solution of diamide F (400 mg, 0.75 mmol) in acetonitrile (15 mL). After a few minutes, N,N-diisopropylethyl amine (440 μl, 2.52 mmol) was added. Addition of carbon tetrachloride (800 μl) followed. The mixture was stirred for 24 hours, diluted with ethyl acetate (100 mL) and washed with aqueous sodium bicarbonate solution and brine. The organic extract was dried (magnesium sulfate), filtered and concentrated. The residue was chromatographed on a silica gel column and eluted with 50% ethyl acetate in hexanes, followed by ethyl acetate and 2-5% methanol in ethyl acetate to obtain oxazoline G (450 mg, contaminated with triphenylphosphine oxide) as a mixture of diastereomers.
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Synthesis routes and methods II

Procedure details

Hydroxyamide IX is then subjected to cyclodehydration in an inert organic solvent (e.g., tetrahydrofuran, acetonitrile or chloroform) under an inert atmosphere (e.g., argon) with triphenylphosphine (employing a molar ratio of V:triphenylphosphine of from about 0.8:1 to about 1:1) and carbon tetrachloride in the presence of an amine base (e.g., triethylamine or diisopropylethylamine) to form oxazoline ##STR23##
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Synthesis routes and methods III

Procedure details

Hydroxyamide IX is then subjected to cyclodehydration in an inert organic solvent (e.g., THF, acetonitrile or methylene chloride) under an inert atmosphere (e.g., argon) with triphenylphosphine (employing a molar ratio of IX:triphenylphosphine of about 0.5:1 to about 1:1) and carbon tetrachloride in the presence of an amine base (e.g., triethylamine or diisopropylethylamine) to form an oxazoline ##STR26##
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Synthesis routes and methods IV

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.
[Compound]
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cupric bromide
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2.27 g
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cupric bromide
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2.27 g
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cupric bromide
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2.27 g
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Yield
29%
Yield
16%

Synthesis routes and methods V

Procedure details

Compound 10 (Reaction Scheme 4) was obtained in three synthetic steps. Methyl 2-isocyanoacetate reacted with 4-fluorobenzaldehyde and KOH in MeOH for 7 h at room temperature to afford diastereoselectivity and quantitatively the crude potassium salt trans-ANP 20162. Potassium salt ANP 20162 was coupled with 4-methylpiperidine using the EDCI-HOBT method in dichloromethane to produce the oxazoline amide, LPO 26074 Oxazoline LPO 26074 then underwent ring opening using a HCl 37% solution in MeOH at 45° C. for 15 min to give Compound 10 in 7% yield after purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazoline
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Oxazoline
Reactant of Route 3
Oxazoline
Reactant of Route 4
Oxazoline
Reactant of Route 5
Oxazoline
Reactant of Route 6
Oxazoline

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